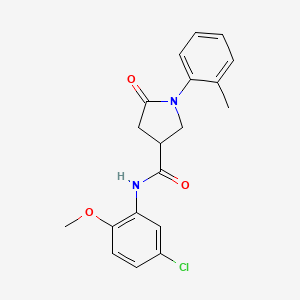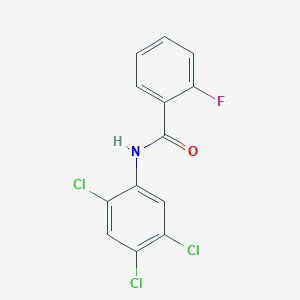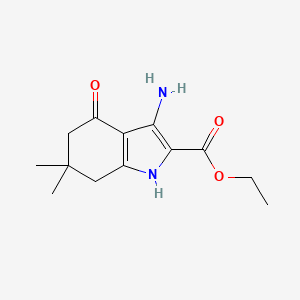![molecular formula C15H13N5O3S B11179402 1-{7-Methyl-2-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B11179402.png)
1-{7-Methyl-2-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methyl group, a nitrophenyl group, and a sulfanyl group
Preparation Methods
The synthesis of 1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Introduction of the nitrophenyl group: This step involves the reaction of the triazole intermediate with a nitrophenyl derivative, often facilitated by a base such as triethylamine (Et3N).
Attachment of the sulfanyl group:
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Scientific Research Applications
1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components, leading to cell death . As an anticancer agent, it may interfere with DNA replication or repair mechanisms, thereby inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
1-(7-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
5-Methyl-7-hydroxy-1,3,4-triazindolizine: This compound shares a similar triazole-pyrimidine core but differs in the presence of a hydroxy group instead of a nitrophenyl group.
1,3,4-Thiadiazole derivatives: These compounds also contain a heterocyclic ring system and exhibit similar antimicrobial and anticancer activities.
Imidazole derivatives: These compounds have a different heterocyclic core but share similar chemical reactivity and biological activities.
Properties
Molecular Formula |
C15H13N5O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
InChI |
InChI=1S/C15H13N5O3S/c1-9-13(10(2)21)7-16-14-17-15(18-19(9)14)24-8-11-3-5-12(6-4-11)20(22)23/h3-7H,8H2,1-2H3 |
InChI Key |
JVVNHOVEWWEAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11179319.png)

![methyl 2-[4-(4-acetylphenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11179321.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B11179325.png)
![N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11179330.png)

![2-Methoxyethyl 4-hydroxy-7-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11179338.png)


![11-(furan-2-yl)-3-methyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11179346.png)
![N-(4-bromo-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11179348.png)
![2-(ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11179369.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179377.png)
![2-[(2-chlorobenzyl)sulfanyl]-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11179393.png)
